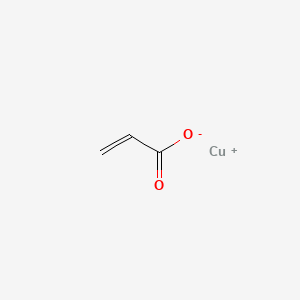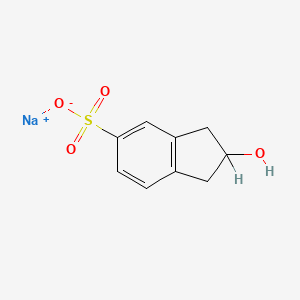
Lead hydroxide phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead hydroxide phosphate is an inorganic compound with the chemical formula Pb₃(PO₄)₂·Pb(OH)₂. It is a white, crystalline solid that is insoluble in water but soluble in nitric acid and fused alkali metal hydroxides. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead hydroxide phosphate can be synthesized by reacting lead(II) hydroxide with orthophosphoric acid. The reaction is as follows: [ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead(II) nitrate with sodium phosphate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Lead hydroxide phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate or chloride ions, it forms insoluble lead sulfate or lead chloride.
Acid-Base Reactions: It reacts with strong acids like nitric acid to form soluble lead nitrate and phosphoric acid.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like hydrogen gas under high temperatures.
Substitution: It undergoes substitution reactions with halides to form lead halides.
Major Products Formed:
Lead Sulfate (PbSO₄): Formed when reacting with sulfuric acid.
Lead Chloride (PbCl₂): Formed when reacting with hydrochloric acid.
Applications De Recherche Scientifique
Lead hydroxide phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other lead compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of pigments, ceramics, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism by which lead hydroxide phosphate exerts its effects involves the interaction with biological molecules and cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and interference with cellular signaling pathways. The compound’s toxicity is primarily due to the lead ions it releases, which can accumulate in tissues and organs, causing various health issues .
Comparaison Avec Des Composés Similaires
Lead(II) Phosphate (Pb₃(PO₄)₂): Similar in composition but lacks the hydroxide component.
Lead(II) Chloride (PbCl₂): A lead compound that forms under different conditions and has distinct properties.
Lead(II) Sulfate (PbSO₄): Another lead compound with different solubility and reactivity characteristics.
Uniqueness: Lead hydroxide phosphate is unique due to its specific chemical structure, which includes both phosphate and hydroxide groups. This gives it distinct properties and reactivity compared to other lead compounds. Its ability to participate in both acid-base and precipitation reactions makes it versatile for various applications.
Propriétés
Numéro CAS |
12207-55-5 |
|---|---|
Formule moléculaire |
HO5PPb2 |
Poids moléculaire |
5.3e+02 g/mol |
Nom IUPAC |
lead(2+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.2Pb/c1-5(2,3)4;;;/h(H3,1,2,3,4);1H2;;/q;;2*+2/p-4 |
Clé InChI |
RVSFRSNANSEBKV-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


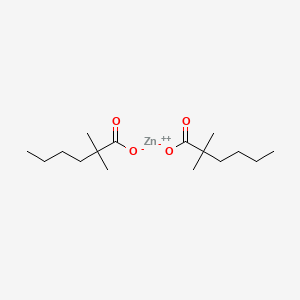
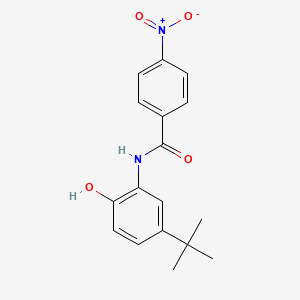

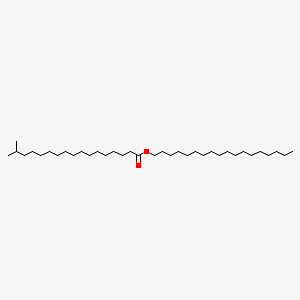

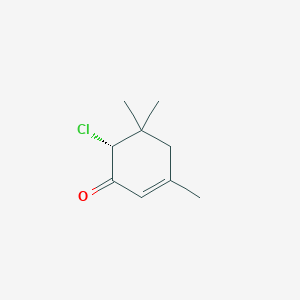
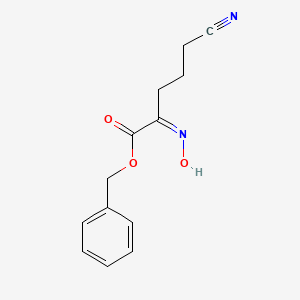
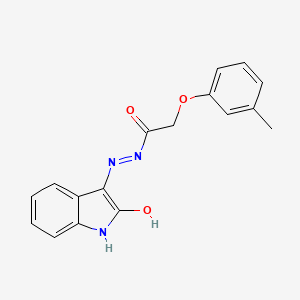
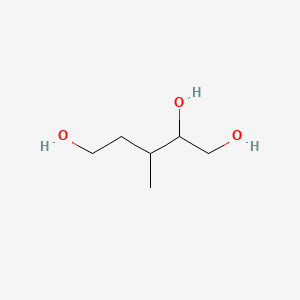

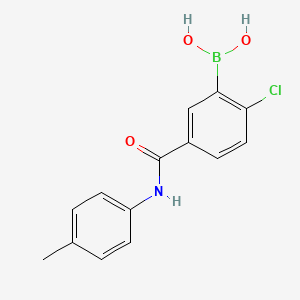
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
